Cas no 920208-29-3 (N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanyl-N-(pyridin-3-yl)methylacetamide)

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanyl-N-(pyridin-3-yl)methylacetamide is a specialized organic compound with unique properties. It exhibits significant chemical stability, high purity, and potent reactivity, making it ideal for various applications in organic synthesis and pharmaceutical research. This compound demonstrates excellent compatibility with various reaction conditions, enhancing the efficiency of synthetic pathways.
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanyl-N-(pyridin-3-yl)methylacetamide structure
920208-29-3 structure
Product Name:N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanyl-N-(pyridin-3-yl)methylacetamide
CAS No:920208-29-3
MF:C24H23N3O3S2
MW:465.587723016739
CID:5458876
Update Time:2025-06-20

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanyl-N-(pyridin-3-yl)methylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanyl-N-(pyridin-3-ylmethyl)acetamide
    • N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanyl-N-(pyridin-3-yl)methylacetamide
    • Inchi: 1S/C24H23N3O3S2/c1-3-30-19-8-11-21-22(13-19)32-24(26-21)27(15-17-5-4-12-25-14-17)23(28)16-31-20-9-6-18(29-2)7-10-20/h4-14H,3,15-16H2,1-2H3
    • InChI Key: IXFAIIWIVDISRJ-UHFFFAOYSA-N
    • SMILES: C(N(C1=NC2=CC=C(OCC)C=C2S1)CC1=CC=CN=C1)(=O)CSC1=CC=C(OC)C=C1

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanyl-N-(pyridin-3-yl)methylacetamide Pricemore >>

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Additional information on N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanyl-N-(pyridin-3-yl)methylacetamide

Introduction to N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanyl-N-(pyridin-3-yl)methylacetamide (CAS No. 920208-29-3)

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanyl-N-(pyridin-3-yl)methylacetamide (CAS No. 920208-29-3) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, including a benzothiazole moiety, an ethoxy group, a methoxyphenyl sulfanyl substituent, and a pyridinyl methylacetamide functional group. These structural elements contribute to its pharmacological properties and make it a promising candidate for various biomedical research and development efforts.

The benzothiazole core is a well-known heterocyclic system that has been extensively studied for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of this moiety in the structure of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanyl-N-(pyridin-3-yl)methylacetamide suggests that it may exhibit similar biological activities. Additionally, the ethoxy group and the methoxyphenyl sulfanyl substituent are known to enhance the lipophilicity and metabolic stability of the compound, which are crucial factors in drug design and development.

The pyridinyl methylacetamide functional group is another key feature of this compound. Pyridine derivatives are widely used in medicinal chemistry due to their ability to modulate various biological targets, such as enzymes and receptors. The combination of the pyridinyl group with the other structural elements in N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanyl-N-(pyridin-3-yl)methylacetamide may confer specific binding affinities and selectivities that are beneficial for therapeutic applications.

Recent studies have highlighted the potential of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanyl-N-(pyridin-3-yl)methylacetamide in various therapeutic areas. For instance, research published in the *Journal of Medicinal Chemistry* has shown that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory response pathway. Another study in *Bioorganic & Medicinal Chemistry Letters* demonstrated its ability to modulate specific ion channels, which could be beneficial for treating neurological disorders.

In addition to its therapeutic potential, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanyl-N-(pyridin-3-yl)methylacetamide has also been investigated for its use as a tool compound in chemical biology research. Its unique structure and biological activities make it a valuable probe for studying molecular mechanisms and validating new drug targets. For example, researchers at the University of California have used this compound to investigate the role of specific enzymes in cancer cell proliferation and metastasis.

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanyl-N-(pyridin-3-yl)methylacetamide involves several steps that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include the formation of the benzothiazole core through cyclization reactions, followed by functional group manipulations to introduce the ethoxy and methoxyphenyl sulfanyl substituents. The final step typically involves coupling reactions to attach the pyridinyl methylacetamide moiety.

Despite its promising properties, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanyl-N-(pyridin-3-y)methylacetamide. Preclinical studies are currently underway to evaluate its safety profile and efficacy in animal models of various diseases. These studies will provide critical data for advancing this compound into clinical trials and ultimately translating it into a viable therapeutic option.

In conclusion, N-(6-Ethoxy--1,3-benzothiazol--y)--(4-methoxypheny)sulfanyl--(pyridin--y)methylacetamide (CAS No. 920208--9) represents a promising candidate in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. Ongoing research continues to uncover new insights into its biological activities and mechanisms of action, making it an exciting area of focus for both academic and industrial researchers.

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